

Physical and chemical characteristics of 6-Alpha-Methyl-Prednisolone-d4

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Compound of Interest

Compound Name: 6-Alpha-Methyl-Prednisolone-d4

Cat. No.: B12374528

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An In-depth Technical Guide to 6-Alpha-Methyl-Prednisolone-d4

This technical guide provides a detailed overview of the physical and chemical characteristics of **6-Alpha-Methyl-Prednisolone-d4**, a deuterated analog of the synthetic glucocorticoid, 6-Alpha-Methyl-Prednisolone. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identity and Structure

6-Alpha-Methyl-Prednisolone-d4 is the deuterated form of 6-Alpha-Methyl-Prednisolone, a potent anti-inflammatory corticosteroid. The incorporation of four deuterium atoms provides a stable isotopic label, making it an invaluable tool in quantitative bioanalytical studies.

- Chemical Name: (6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one-1,9,11,12-d4[1]
- Synonyms: Methylprednisolone-d4[1]
- Primary Application: Used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physical and Chemical Properties

The physical and chemical data for **6-Alpha-Methyl-Prednisolone-d4** are summarized below. Data for the non-deuterated parent compound, 6-Alpha-Methyl-Prednisolone, are included for reference where specific data for the deuterated analog is not readily available.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₆ D ₄ O ₅	[1][2]
Molecular Weight	378.50 g/mol	[1][2]
Appearance	White to off-white, odorless, crystalline powder	[3]
Melting Point	228-237°C (decomposes) (for non-deuterated form)	[4]
Storage Temperature	Room temperature or -20°C for long-term stability	[2][5]
Purity	Typically ≥98%	[5]

Solubility Profile

The solubility of the non-deuterated parent compound, 6-Alpha-Methyl-Prednisolone, provides a strong indication of the solubility for its deuterated analog.

Solvent	Solubility	Reference
Water	Practically insoluble (0.12 g/L at 25°C)	[3][4]
Ethanol	Sparingly soluble (~5 mg/mL)	[3][5]
Methanol	Sparingly soluble	[3]
Chloroform	Slightly soluble	[3]
Acetone	Slightly soluble	[3]
Dioxane	Sparingly soluble	[3]
Ether	Very slightly soluble	[3]
DMSO	Soluble (~20 mg/mL)	[5]
Chloroform:Methanol (1:1)	50 mg/mL	[6]

For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[5]

Experimental Protocols and Applications

As a stable isotope-labeled internal standard, **6-Alpha-Methyl-Prednisolone-d4** is critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based quantification assays.

Typical Characterization Data

Reference standards for this compound are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from the following analytical techniques:

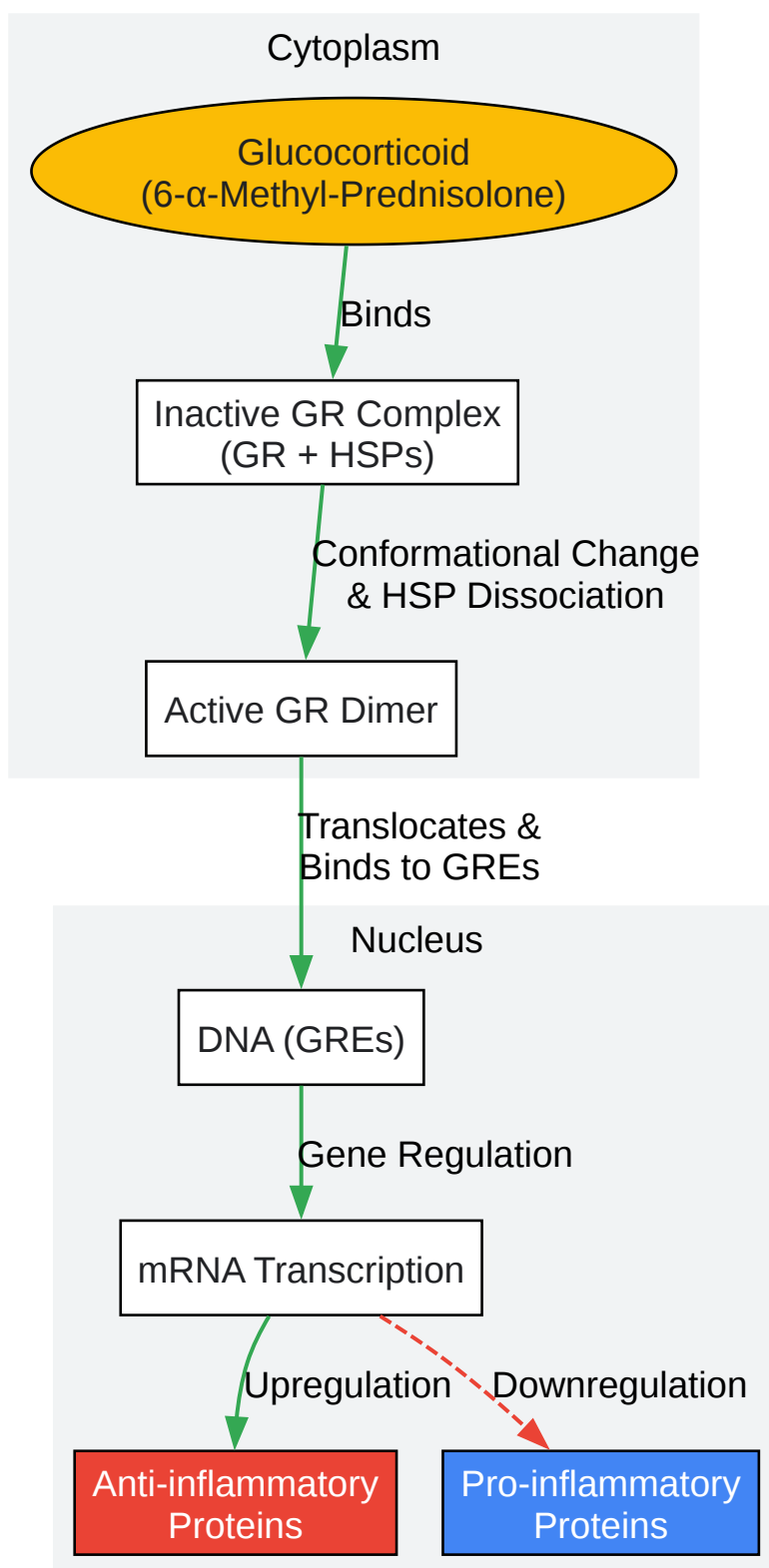
- High-Performance Liquid Chromatography (HPLC) for purity assessment.[7]
- Mass Spectrometry (MS) to confirm molecular weight and identity.[7]
- Proton Nuclear Magnetic Resonance (^1H -NMR) to confirm chemical structure.[7]

- Infrared Spectroscopy (IR).[\[7\]](#)

Workflow for LC-MS Bioanalytical Quantification

The following diagram illustrates a typical workflow for using **6-Alpha-Methyl-Prednisolone-d4** as an internal standard in a quantitative LC-MS analysis of its non-deuterated counterpart in a biological matrix.





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